molecular formula C6H10O3S B12315090 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione

1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione

Cat. No.: B12315090
M. Wt: 162.21 g/mol
InChI Key: DCOKRUCYQCJZDL-UHFFFAOYSA-N
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Description

1-Oxa-5lambda6-thiaspiro[25]octane-5,5-dione is a chemical compound with the molecular formula C6H10O3S It is characterized by a spirocyclic structure, which includes an oxygen and sulfur atom within the ring system

Preparation Methods

The synthesis of 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxygen or sulfur atoms in the ring system. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione include other spirocyclic compounds with oxygen and sulfur atoms in their ring systems. Examples include:

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties.

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

1-oxa-7λ6-thiaspiro[2.5]octane 7,7-dioxide

InChI

InChI=1S/C6H10O3S/c7-10(8)3-1-2-6(5-10)4-9-6/h1-5H2

InChI Key

DCOKRUCYQCJZDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CO2)CS(=O)(=O)C1

Origin of Product

United States

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